

Application Note: Enzyme Kinetics Profiling with Boc-Lys(Cbz)-AMC

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Compound of Interest

Compound Name: Boc-Lys(Cbz)-AMC

Cat. No.: B8238046

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Introduction & Principle

Substrate Identity and Mechanism

Boc-Lys(Cbz)-AMC (N-(tert-butyloxycarbonyl)-L-lysine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection and kinetic characterization of proteases.

-t-Butyloxycarbonyl-N-

-Carbobenzyloxy-L-Lysine-7-Amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection and kinetic characterization of proteases.

Structurally, this molecule presents a unique challenge and specificity profile:

- N-terminus (Boc): The t-Butyloxycarbonyl group blocks the primary amine, preventing aminopeptidase activity and restricting cleavage to endopeptidases or specific amidases.
- Side Chain (Lys-Cbz): The carbobenzyloxy group blocks the secondary amine, preventing aminopeptidase activity and restricting cleavage to endopeptidases or specific amidases.

-amine of the lysine is protected by a Carbobenzyloxy (Cbz or Z) group. This modification neutralizes the positive charge of the lysine side chain, transforming it into a large, bulky, and hydrophobic residue.

- C-terminus (AMC): The fluorogenic leaving group.[1]

Mechanism of Action: Proteolytic hydrolysis of the amide bond between the carboxyl group of the Lysine(Cbz) and the amino group of the AMC releases free 7-Amino-4-methylcoumarin (AMC).[1] While the intact substrate is relatively non-fluorescent (quenched), free AMC is highly fluorescent.[1]

- Excitation: 350–380 nm (Max ~365 nm)[1]
- Emission: 440–460 nm (Max ~455 nm)[1]

Target Specificity

Unlike standard Lysine-based substrates (e.g., Z-Lys-AMC) which target trypsin-like proteases (specific for positively charged side chains), **Boc-Lys(Cbz)-AMC** mimics a large hydrophobic residue (similar to Phenylalanine or Tyrosine but bulkier).[1] Therefore, it is primarily utilized to profile:

- Chymotrypsin-like Serine Proteases: Enzymes that prefer bulky hydrophobic residues at the P1 position (e.g., Chymotrypsin, Cathepsin G, Proteasome ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">5 subunit).
- Cysteine Cathepsins: Specifically Cathepsin L or Cathepsin S, which have large hydrophobic S2 pockets (though the P1 specificity is broader).[1]
- Negative Control: It serves as a rigorous negative control for Trypsin-like activity, confirming that an enzyme requires a free positive charge for catalysis.[1]

Experimental Workflow Visualization

The following diagram illustrates the kinetic assay workflow, from substrate preparation to data analysis.



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Caption: Workflow for fluorogenic kinetic assay using **Boc-Lys(Cbz)-AMC**.

Materials & Preparation

Reagents

- Substrate: **Boc-Lys(Cbz)-AMC** (High Purity >98%).^[1]
- Standard: 7-Amino-4-methylcoumarin (AMC) (Reference Standard).^{[1][2]}
- Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.^[1]
- Assay Buffer:
 - For Serine Proteases: 50 mM Tris-HCl or HEPES, pH 7.5–8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% Tween-20.
 - For Cysteine Proteases (Cathepsins): 100 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.^[1]

Stock Solution Preparation

Due to the hydrophobic Cbz group, solubility in aqueous buffer is limited.^[1]

- Dissolve: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.

- Example: Dissolve 5 mg (MW ~523.6 g/mol) in ~955 μ L DMSO for a 10 mM stock.[1]
- Storage: Aliquot into small volumes (e.g., 20 μ L) and store at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.[1]

Detailed Experimental Protocol

AMC Standard Curve (Calibration)

Objective: Convert Relative Fluorescence Units (RFU) to molar concentration of product formed.

- Preparation: Prepare a serial dilution of free AMC in the Assay Buffer (range: 0 μ M to 10 μ M).[1]
- Plating: Add 100 μ L of each standard to the plate (in duplicate or triplicate).
- Measurement: Read fluorescence (Ex 365 nm / Em 455 nm) at the same gain/sensitivity settings as the kinetic assay.
- Analysis: Plot RFU vs. [AMC] (μ M). Calculate the slope (RFU/ μ M). This is your Conversion Factor ().

Enzyme Kinetic Assay (and Determination)

Objective: Determine the kinetic parameters of the enzyme for **Boc-Lys(Cbz)-AMC**.

- Enzyme Preparation: Dilute the enzyme to a working concentration (typically 1 nM – 100 nM) in Assay Buffer.[1] Keep on ice.
- Substrate Preparation: Prepare a 2X serial dilution of **Boc-Lys(Cbz)-AMC** in Assay Buffer.
 - Note: Keep the final DMSO concentration constant (e.g., < 2%) across all wells to avoid solvent effects.[1]
 - Range: 0 μ M to 200 μ M (depending on expected

).

- Plate Setup (96-well Black Plate):
 - Blank Wells: 50 μ L Assay Buffer + 50 μ L Substrate (at each concentration).
 - Reaction Wells: 50 μ L Enzyme Solution + 50 μ L Substrate (at each concentration).
- Initiation: Add the substrate last to initiate the reaction.^[1]
- Readout: Immediately place in a fluorescence microplate reader pre-heated to the assay temperature (e.g., 25°C or 37°C).
 - Mode: Kinetic.^{[1][3]}
 - Interval: Every 30–60 seconds.
 - Duration: 30–60 minutes.^[1]

Data Analysis & Calculations

Initial Velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">)

Calculation^[1]

- Background Correction: Subtract the RFU of the Blank wells (substrate only) from the Reaction wells to correct for slow autohydrolysis.
- Slope Determination: Plot RFU vs. Time (min) for the linear portion of the curve (typically the first 5–10 minutes).^[1] Calculate the slope (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).

- Conversion: Convert the slope to velocity (

) using the Conversion Factor (

) from the standard curve:

Michaelis-Menten Fitting

Plot v vs. Substrate Concentration

vs. Substrate Concentration

. Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, Origin):

$$v = \frac{V_{max} [S]}{K_m + [S]}$$

- V_{max}

: Maximum velocity of the enzyme at saturating substrate.

- K_m

: The Michaelis constant; substrate concentration at

(indicates affinity).

- k_{cat}

: Turnover number (

).

Calculated as:

(Ensure

is in M/sec and

is in M).

Catalytic Efficiency

Calculate the specificity constant to compare **Boc-Lys(Cbz)-AMC** against other substrates:

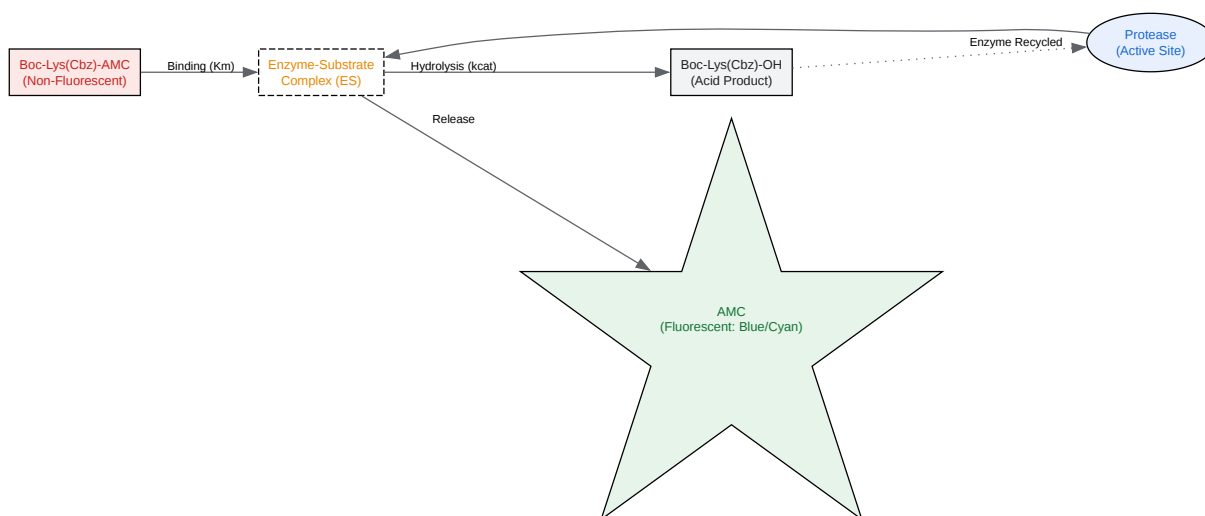
$$k_{cat}/K_m$$

Troubleshooting & Critical Considerations

Issue	Possible Cause	Solution
High Background Fluorescence	Substrate autohydrolysis or impurity. [1]	Use fresh stock; store in dry DMSO; subtract blank wells rigorously. [1]
Non-Linear Kinetics	Substrate depletion or Enzyme instability. [1]	Use less enzyme; measure initial velocity (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> conversion); add BSA (0.1%) to stabilize enzyme.
Inner Filter Effect	High substrate concentration absorbs excitation light.	Keep ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> below 200 μ M if possible; correct data if absorption is known.
Precipitation	Hydrophobic Cbz group causing aggregation.	Ensure DMSO is present (1-5%); add non-ionic detergent (0.01% Tween-20 or Triton X-100). [1]
No Activity	Wrong Enzyme or pH. [1]	Verify enzyme activity with a positive control (e.g., Suc-LLVY-AMC); check pH compatibility. [1]

Reaction Mechanism Diagram

The following diagram details the chemical transformation during the assay.



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Caption: Enzymatic hydrolysis mechanism of **Boc-Lys(Cbz)-AMC** releasing fluorescent AMC.

References

- Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] [Link\[1\]](#)
- Zimmerman, M., et al. (1977).[1] "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." [1] Analytical Biochemistry, 78(1), 47-51.[1] [Link](#)

- Rawlings, N. D., et al. (2018).[1] "The MEROPS database of proteolytic enzymes, their substrates and inhibitors." [1] Nucleic Acids Research, 46(D1), D624-D632. [1] [Link\[1\]](#)
- Cayman Chemical. "Boc-Lys(Ac)-AMC Product Insert." (Reference for general AMC assay conditions and spectral properties). [Link\[1\]](#)

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Sources

- 1. caymanchem.com [caymanchem.com]
- 2. aaep.bocsci.com [aaep.bocsci.com]
- 3. Thiobenzyl benzyloxycarbonyl-L-lysinate, substrate for a sensitive colorimetric assay for trypsin-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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